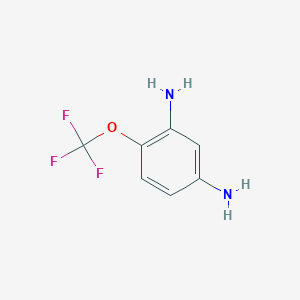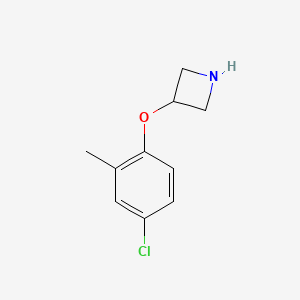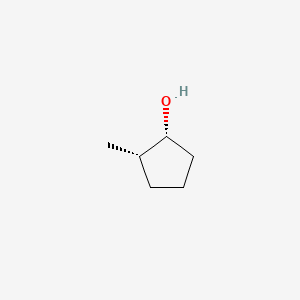
cis-2-Méthylcyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-Methylcyclopentanol is a chemical compound with the molecular formula C6H12O . It contains a total of 19 bonds, including 7 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of cis-2-Methylcyclopentanol includes a five-membered ring with a methyl group (CH3) and a hydroxyl group (OH) attached . The ‘cis’ designation indicates that these two groups are on the same side of the cyclopentane ring in the molecule .Physical And Chemical Properties Analysis
Cis-2-Methylcyclopentanol has a molecular weight of 100.16 . It has a density of 0.9±0.1 g/cm3, a boiling point of 146.9±8.0 °C at 760 mmHg, and a flash point of 52.6±10.9 °C . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor .Applications De Recherche Scientifique
Simulateurs de Processus
Ce composé peut être utilisé dans des fichiers de données thermophysiques pour des simulateurs de processus tels qu'Aspen Plus, ce qui permet de simuler des processus chimiques à des fins de recherche et d'applications industrielles .
Données Thermodynamiques
Il fournit des données thermodynamiques critiques pour les études impliquant l'oxydation, la combustion et la cinétique de craquage thermique, ce qui est essentiel pour comprendre les mécanismes réactionnels et concevoir des processus chimiques plus sûrs et plus efficaces .
Outils Quantiques
Les chercheurs peuvent utiliser le cis-2-Méthylcyclopentanol dans des outils quantiques pour l'interprétation des spectres IR, ce qui est crucial pour identifier les composés et comprendre les vibrations moléculaires .
Orbitales Moléculaires
Les orbitales moléculaires du composé peuvent être accessibles instantanément, fournissant des informations précieuses sur sa structure électronique et sa réactivité .
Thermochimie des Réactions
Il a des applications dans les données de thermochimie des réactions, ce qui est important pour prédire les résultats des réactions et optimiser les conditions pour les réactions souhaitées .
Chromatographie en Phase Gazeuse
Le this compound peut être utilisé comme référence ou standard en chromatographie en phase gazeuse pour aider à identifier et à quantifier les composés dans un mélange .
Contrôle Cinétique vs. Thermodynamique
Dans les environnements éducatifs, il sert de sujet pour des expériences démontrant les principes du contrôle cinétique vs. thermodynamique dans les réactions chimiques .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of cis-2-Methylcyclopentanol can be achieved through a Grignard reaction followed by reduction.", "Starting Materials": [ "2-Methylcyclopentanone", "Mg", "Diethyl ether", "HCl", "NaBH4", "EtOH" ], "Reaction": [ "Step 1: Preparation of Grignard reagent by adding Mg to diethyl ether followed by the addition of 2-Methylcyclopentanone to the reaction mixture.", "Step 2: The resulting Grignard reagent is then treated with HCl to form the corresponding alcohol.", "Step 3: The alcohol is then reduced using NaBH4 in EtOH to obtain cis-2-Methylcyclopentanol." ] } | |
| 25144-05-2 | |
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(1S,2R)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
BVIJQMCYYASIFP-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H]1O |
SMILES |
CC1CCCC1O |
SMILES canonique |
CC1CCCC1O |
| 25144-04-1 25144-05-2 |
|
Pictogrammes |
Flammable |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of cis-2-methylcyclopentanol influence its reactivity with aminosulfur trifluorides?
A1: Research by [] investigated the reaction of various cyclic alcohols, including cis-2-methylcyclopentanol, with aminosulfur trifluorides. The study demonstrated that this reaction, which replaces the hydroxy group with fluorine, proceeds primarily with inversion of configuration via an SN1-like pathway []. This means that the fluorine atom predominantly occupies the opposite spatial position compared to the original hydroxyl group in the product. This information is crucial for predicting the stereochemistry of fluorination reactions using aminosulfur trifluorides.
Q2: Are there alternative synthesis methods for obtaining enantiomerically pure cis-2-methylcyclopentanol?
A2: Yes, besides traditional chemical synthesis, [] explores the use of lipase-mediated resolution to obtain enantiomerically pure (1-S) and (1-R) cis-2-methylcyclopentanol. This enzymatic approach offers a potentially milder and more environmentally friendly alternative to traditional chemical resolutions.
Q3: How does the reaction of cis-2-methylcyclopentanol with aminosulfur trifluorides compare to its solvolysis reactions?
A3: Interestingly, the reaction of cis-2-methylcyclopentanol with aminosulfur trifluorides shows similarities to its solvolysis reactions. [] observed that the product stereochemistry and the formation of alkene byproducts were comparable to those observed during the solvolysis of cyclopentyl tosylates in methanol. This suggests a commonality in the reaction mechanisms and carbocation intermediates involved in both processes. This parallel provides valuable insights for understanding the reactivity of cis-2-methylcyclopentanol in different chemical environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




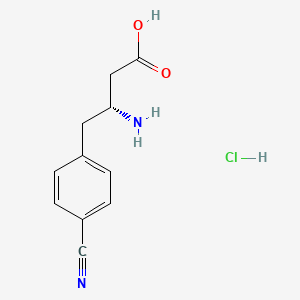

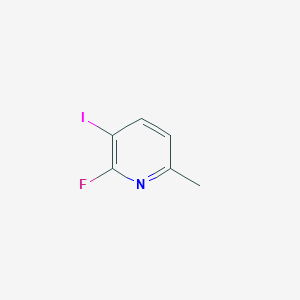
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

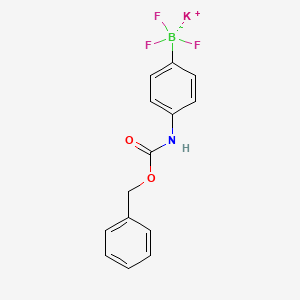
![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)


